

The Chemical Stability of Carbenicillin Disodium in Solution: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbenicillin Disodium*

Cat. No.: *B001278*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of **Carbenicillin Disodium** in solution. Carbenicillin, a semi-synthetic penicillin antibiotic, is susceptible to degradation in aqueous environments, which can impact its therapeutic efficacy and safety. Understanding the kinetics and mechanisms of its degradation is crucial for the development of stable pharmaceutical formulations and for ensuring its potency in research applications. This document details the factors influencing its stability, presents available quantitative data, outlines experimental protocols for stability assessment, and illustrates key pathways and workflows.

Factors Influencing the Stability of Carbenicillin Disodium

The primary mechanism of **Carbenicillin Disodium** degradation in solution is the hydrolysis of the β -lactam ring, rendering the antibiotic inactive. The rate of this degradation is significantly influenced by several factors:

- pH: Carbenicillin is most stable in the pH range of 6.5 to 8.0. It is more stable at lower pH compared to ampicillin. However, it is unstable in acidic conditions.
- Temperature: As with most chemical reactions, the degradation of Carbenicillin is accelerated at higher temperatures. Refrigeration or freezing of solutions is often

recommended to extend its shelf-life.

- Solvent/Buffer Composition: The type of intravenous solution or buffer can impact stability. **Carbenicillin Disodium** has been shown to be stable in dextrose 5% in water and normal saline for 24 hours at both 5°C and 25°C.
- Presence of Other Drugs: Admixtures with certain other drugs can affect the stability of Carbenicillin. For instance, its combination with multiple B vitamins and vitamin C has been shown to be unstable at 25°C.
- Enzymatic Degradation: The presence of β -lactamase enzymes will lead to the rapid hydrolysis of the β -lactam ring, inactivating the antibiotic.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of **Carbenicillin Disodium** in various solutions and under different storage conditions.

Table 1: Stability of **Carbenicillin Disodium** in Aqueous Solutions

Concentration	Solvent	Storage Temperature	Duration	Stability
50 mg/mL	Water	Room Temperature	Several hours	Stable
50 mg/mL	Water	+4°C	Up to 5 days	Stable
4-50 mg/mL	Ultrapure Water or 50% Ethanol	+4°C	Several weeks	Stable
4-50 mg/mL	Ultrapure Water or 50% Ethanol	-20°C	Up to 6 months	Stable
2%	Normal Saline	5°C and 24°C	Not specified	Shelf-life may be longer than manufacturer's recommendation
2%	5% Dextrose in Water	5°C and 24°C	Not specified	Shelf-life may be longer than manufacturer's recommendation

Table 2: Stability of **Carbenicillin Disodium** (1 g/liter) in Intravenous Solutions at 5°C and 25°C

Intravenous Solution	Additive	Storage Temperature	Duration	% Activity Lost
Dextrose 5% in Water	None	5°C and 25°C	24 hours	Stable
Normal Saline	None	5°C and 25°C	24 hours	Stable
Maintenance Electrolytes in Dextrose 5%	None	5°C and 25°C	24 hours	Stable
Dextrose 5% in Water	Potassium Chloride (80 mEq/liter)	5°C and 25°C	24 hours	Stable
Dextrose 5% in Water	Sodium Bicarbonate (89.2 mEq/liter)	5°C and 25°C	24 hours	Stable
Dextrose 5% in Water	Hydrocortisone Sodium Succinate (500 mg/liter)	5°C and 25°C	24 hours	Stable
Dextrose 5% in Water	Gentamicin Sulfate (160 mg/liter)	5°C and 25°C	24 hours	Stable
Dextrose 5% in Water	Ampicillin Sodium (2 g/liter)	5°C and 25°C	24 hours	Stable
Dextrose 5% in Water	Multiple B vitamins and Vitamin C	25°C	12 hours	32%
Dextrose 5% in Water	Multiple B vitamins and Vitamin C	25°C	24 hours	47%

Experimental Protocols for Stability Assessment

The stability of **Carbenicillin Disodium** is typically assessed using High-Performance Liquid Chromatography (HPLC) for chemical stability and microbiological assays for potency.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.

Objective: To quantify the concentration of **Carbenicillin Disodium** and its degradation products over time.

Methodology:

- Chromatographic System:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation.
 - Flow Rate: Typically 1.0 - 1.5 mL/min.
 - Detection Wavelength: UV detection at a wavelength where Carbenicillin shows significant absorbance (e.g., 230 nm).
 - Column Temperature: Maintained at a constant temperature, for example, 25°C.
- Preparation of Solutions:
 - Standard Solution: Prepare a stock solution of **Carbenicillin Disodium** of known concentration in a suitable solvent (e.g., water or mobile phase). Prepare a series of working standards by diluting the stock solution.

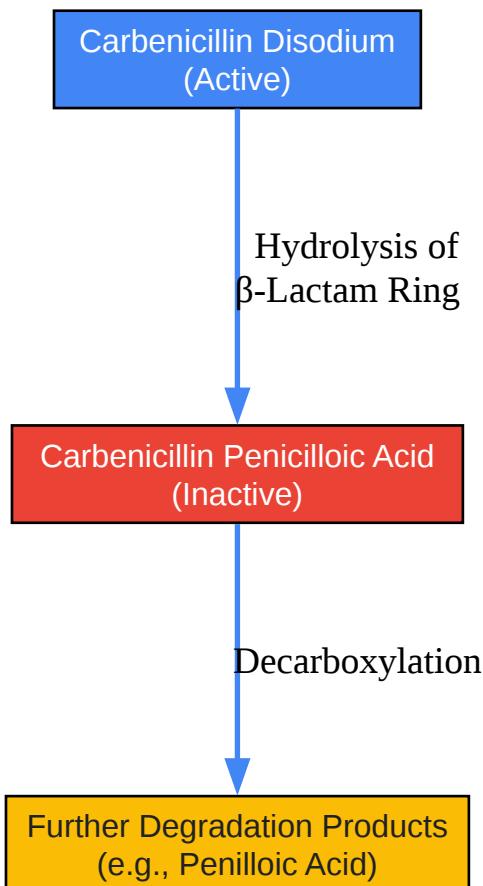
- Sample Solution: Prepare the **Carbenicillin Disodium** solution to be tested at the desired concentration in the relevant medium (e.g., buffer of a specific pH, intravenous fluid).
- Procedure:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject a known volume of the standard solutions to generate a calibration curve.
 - Inject the sample solutions at specified time points (e.g., 0, 3, 6, 12, 24 hours) during the stability study.
 - Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the intact Carbenicillin.
- Data Analysis:
 - Calculate the concentration of **Carbenicillin Disodium** in the samples at each time point using the calibration curve.
 - Determine the percentage of Carbenicillin remaining at each time point relative to the initial concentration.
 - The degradation kinetics (e.g., half-life) can be calculated by plotting the natural logarithm of the concentration versus time.

Microbiological Potency Assay

This assay determines the biological activity of **Carbenicillin Disodium**.

Objective: To measure the potency of **Carbenicillin Disodium** by its ability to inhibit the growth of a susceptible microorganism.

Methodology:

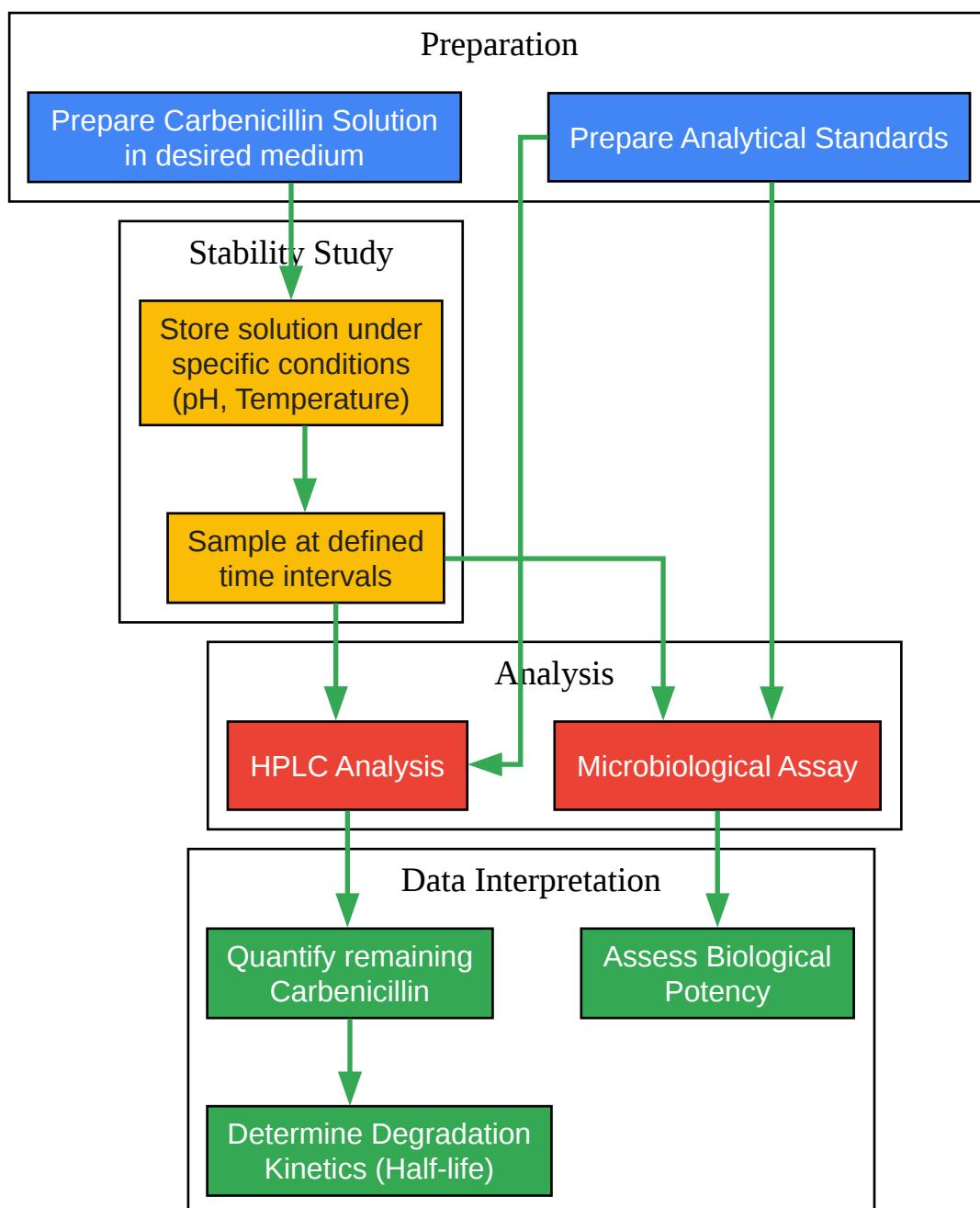

- Test Organism: A susceptible strain of bacteria, such as *Pseudomonas aeruginosa*, is typically used.

- Culture Media: Use an appropriate agar medium that supports the growth of the test organism.
- Preparation of Standard and Sample Solutions:
 - Standard Solution: Prepare a stock solution of a Carbenicillin reference standard of known potency. From this, prepare a series of dilutions to be used for the standard curve.
 - Sample Solution: Prepare the **Carbenicillin Disodium** solution under investigation at a concentration expected to be within the range of the standard curve.
- Assay Procedure (Cylinder-Plate Method):
 - Prepare agar plates seeded with the test organism.
 - Place sterile stainless steel or porcelain cylinders on the surface of the agar.
 - Fill the cylinders with the standard and sample solutions.
 - Incubate the plates under conditions suitable for the growth of the test organism (e.g., 30-35°C for 24-48 hours).
- Data Analysis:
 - Measure the diameter of the zones of inhibition around each cylinder.
 - Plot the zone diameter versus the logarithm of the concentration for the standard solutions to create a standard curve.
 - Determine the potency of the sample solution by interpolating its zone of inhibition on the standard curve.

Visualizations

Degradation Pathway of Carbenicillin

The primary degradation pathway for Carbenicillin in aqueous solution is the hydrolytic cleavage of the β -lactam ring, leading to the formation of inactive penicilloic acid.



[Click to download full resolution via product page](#)

Caption: Hydrolytic Degradation of Carbenicillin.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the chemical stability of **Carbenicillin Disodium** in solution.

[Click to download full resolution via product page](#)

Caption: Carbenicillin Stability Testing Workflow.

Conclusion

The stability of **Carbenicillin Disodium** in solution is a critical parameter for its effective use in both clinical and research settings. This technical guide has summarized the key factors

influencing its stability, provided available quantitative data, and detailed the experimental protocols for its assessment. By understanding and controlling the conditions that affect its degradation, researchers and drug development professionals can ensure the integrity and efficacy of **Carbenicillin Disodium** in their applications. Further studies are warranted to generate more comprehensive kinetic data across a wider range of pH and temperature conditions to build a more complete stability profile.

- To cite this document: BenchChem. [The Chemical Stability of Carbenicillin Disodium in Solution: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b001278#what-is-the-chemical-stability-of-carbenicillin-disodium-in-solution>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com